![molecular formula C16H15F3N2O5S B10758033 (2r)-2-Amino-3,3,3-Trifluoro-N-Hydroxy-2-{[(4-Phenoxyphenyl)sulfonyl]methyl}propanamide](/img/structure/B10758033.png)
(2r)-2-Amino-3,3,3-Trifluoro-N-Hydroxy-2-{[(4-Phenoxyphenyl)sulfonyl]methyl}propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of (2R)-2-AMINO-3,3,3-TRIFLUORO-N-HYDROXY-2-{[(4-PHENOXYPHENYL)SULFONYL]METHYL}PROPANAMIDE involves several steps. One common method includes the reaction of 4-phenoxybenzenesulfonyl chloride with (2R)-2-amino-3,3,3-trifluoropropanoic acid under specific conditions to form the desired product. The reaction typically requires a base such as triethylamine and a solvent like dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography .
Chemical Reactions Analysis
(2R)-2-AMINO-3,3,3-TRIFLUORO-N-HYDROXY-2-{[(4-PHENOXYPHENYL)SULFONYL]METHYL}PROPANAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases involving MMP-9, such as cancer and inflammatory conditions.
Mechanism of Action
The primary mechanism of action of (2R)-2-AMINO-3,3,3-TRIFLUORO-N-HYDROXY-2-{[(4-PHENOXYPHENYL)SULFONYL]METHYL}PROPANAMIDE involves the inhibition of matrix metalloproteinase-9 (MMP-9). MMP-9 is an enzyme that plays a crucial role in the degradation of the extracellular matrix, which is important in tissue remodeling and repair. By inhibiting MMP-9, the compound can potentially modulate various biological processes, including inflammation, tumor growth, and metastasis .
Comparison with Similar Compounds
Similar compounds to (2R)-2-AMINO-3,3,3-TRIFLUORO-N-HYDROXY-2-{[(4-PHENOXYPHENYL)SULFONYL]METHYL}PROPANAMIDE include:
Phosphinic acid inhibitors: These compounds also target MMP-9 but differ in their binding interactions and specificity.
Pyrimidine-2,4,6-trione inhibitors: These inhibitors have a different core structure but share similar inhibitory properties against MMP-9.
Carboxylate inhibitors: These compounds, such as An-1 and MJ-24, also inhibit MMP-9 but have distinct structural features.
The uniqueness of this compound lies in its trifluoromethyl group, which enhances its binding affinity and specificity towards MMP-9 compared to other inhibitors .
Properties
Molecular Formula |
C16H15F3N2O5S |
|---|---|
Molecular Weight |
404.4 g/mol |
IUPAC Name |
(2R)-2-amino-3,3,3-trifluoro-N-hydroxy-2-[(4-phenoxyphenyl)sulfonylmethyl]propanamide |
InChI |
InChI=1S/C16H15F3N2O5S/c17-16(18,19)15(20,14(22)21-23)10-27(24,25)13-8-6-12(7-9-13)26-11-4-2-1-3-5-11/h1-9,23H,10,20H2,(H,21,22)/t15-/m1/s1 |
InChI Key |
MKRPIBSCGZAUCH-OAHLLOKOSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)S(=O)(=O)C[C@@](C(=O)NO)(C(F)(F)F)N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)S(=O)(=O)CC(C(=O)NO)(C(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Methyl-pentanoic acid {1-[4-guanidino-1-(thiazole-2-carbonyl)-butylcarbamoyl]-2-methyl-propyl}-amide](/img/structure/B10757961.png)
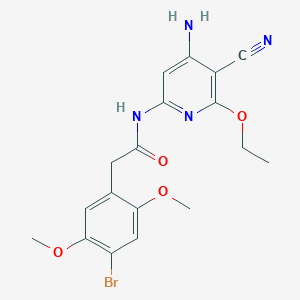
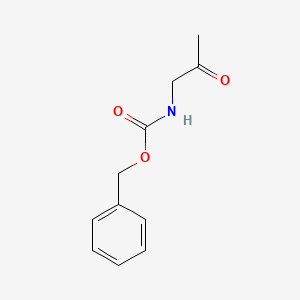
![3-(9-hydroxy-1,3-dioxo-4-phenyl-2,3-dihydropyrrolo[3,4-c]carbazol-6(1H)-yl)propanoic acid](/img/structure/B10757985.png)
![N-[7-(3-Aminophenyl)-5-methoxy-1,3-benzoxazol-2-YL]-2,5-dichlorobenzenesulfonamide](/img/structure/B10757987.png)
![N-benzyl-4-[(2R)-pyrrolidin-2-ylmethoxy]aniline](/img/structure/B10757996.png)

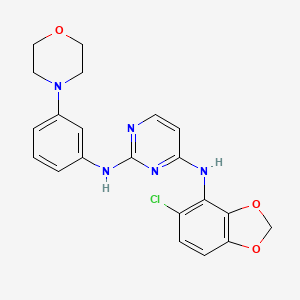
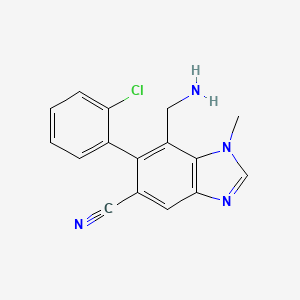
![7-Carboxy-5-Hydroxy-12,13-Dihydro-6h-Indolo[2,3-A]pyrrolo[3,4-C]carbazole](/img/structure/B10758012.png)
![[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B10758027.png)
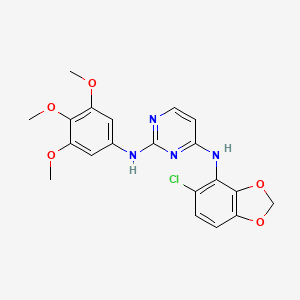
![3-[(9H-fluoren-9-ylideneamino)oxy]propanoic acid](/img/structure/B10758036.png)
![6-[2-(3'-Methoxybiphenyl-3-Yl)ethyl]pyridin-2-Amine](/img/structure/B10758038.png)
